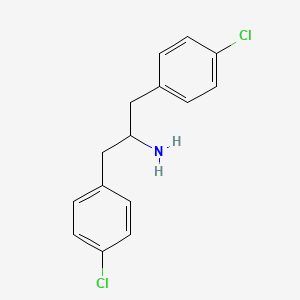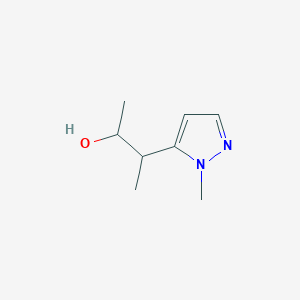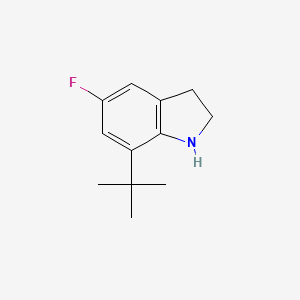
7-tert-Butyl-5-fluoro-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-tert-Butyl-5-fluoro-2,3-dihydro-1H-indole is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound’s structure includes a tert-butyl group at the 7th position and a fluorine atom at the 5th position, which may contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 7-tert-Butyl-5-fluoro-2,3-dihydro-1H-indole, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this compound, specific starting materials and conditions would be required to introduce the tert-butyl and fluoro substituents at the desired positions.
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The use of catalysts, controlled temperatures, and specific solvents are common practices to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
7-tert-Butyl-5-fluoro-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce new substituents at specific positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitro-substituted derivatives .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-tert-Butyl-5-fluoro-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Fluoroindole: Another indole derivative with a fluorine atom at the 5th position.
7-tert-Butylindole: An indole derivative with a tert-butyl group at the 7th position.
2,3-Dihydro-1H-indole: The parent compound without the tert-butyl and fluoro substituents
Uniqueness
7-tert-Butyl-5-fluoro-2,3-dihydro-1H-indole is unique due to the presence of both the tert-butyl and fluoro substituents, which may confer distinct chemical and biological properties compared to other indole derivatives. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets .
Properties
Molecular Formula |
C12H16FN |
|---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
7-tert-butyl-5-fluoro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C12H16FN/c1-12(2,3)10-7-9(13)6-8-4-5-14-11(8)10/h6-7,14H,4-5H2,1-3H3 |
InChI Key |
YYXKIBHOSKIFGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC2=C1NCC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


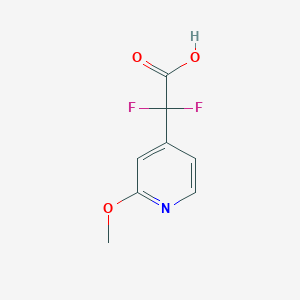

![3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-oxane]](/img/structure/B13263483.png)
![2-Methyl-1-{[1-(thiophen-2-yl)ethyl]amino}propan-2-ol](/img/structure/B13263490.png)

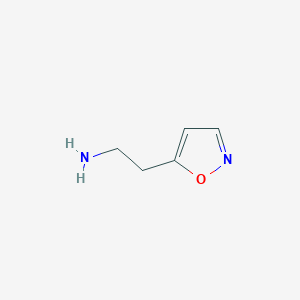


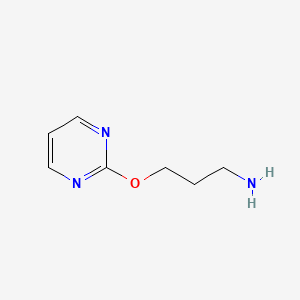
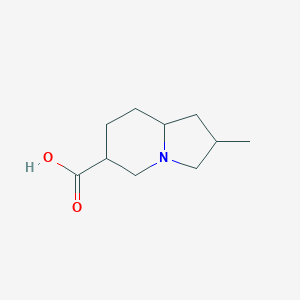
![2-Azaspiro[3.4]octane-1-carboxylic acid](/img/structure/B13263534.png)
![{[4-(Methylsulfanyl)phenyl]methyl}(pentyl)amine](/img/structure/B13263542.png)
